molecular formula C7H8F3N3O2 B15310589 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B15310589
M. Wt: 223.15 g/mol
InChI Key: LFDVQYSVFVEOQH-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of an amino group, a methyl group, and a trifluoroethyl group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C7H8F3N3O2

Molecular Weight

223.15 g/mol

IUPAC Name

5-amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H8F3N3O2/c1-12-2-4(11)5(14)13(6(12)15)3-7(8,9)10/h2H,3,11H2,1H3

InChI Key

LFDVQYSVFVEOQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., a base like sodium hydroxide).

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of advanced catalysts.

    Purification Processes: Employing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitution under mild conditions. For example:

Reaction Conditions Product Reference
Reaction with acyl chloridesDCM, 0–5°C, Et₃N5-Acetamido-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione
Reaction with alkyl halidesDMF, K₂CO₃, 60°CN-Alkylated derivatives (e.g., benzyl or methyl substitutions at position 5)

The trifluoroethyl group stabilizes intermediates through inductive effects, facilitating regioselectivity .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under acidic or basic conditions:

Reagent/Conditions Product Key Observations Reference
H₂SO₄ (conc.), 80°CPyrimido[4,5-b]quinoline derivativesTrifluoroethyl group directs cyclization at C5–C6
DBU, DMF, 100°CSpiro[indoline-3,4'-pyridin]-onesFormation of 5,10-dihydro derivatives in >80% yield

Mechanistic studies suggest protonation at the pyrimidine ring’s carbonyl oxygen initiates cyclization .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes electrophilic substitution at activated positions:

Reagent Position Product Yield Reference
HNO₃ (fuming), H₂SO₄C65-Amino-6-nitro-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione65%
Br₂, FeBr₃C55-Bromoamino derivatives45%

The trifluoroethyl group deactivates adjacent positions, directing substitution to C5 or C6 .

Reduction and Oxidation

The compound’s redox behavior is modulated by its substituents:

Reaction Conditions Product Notes Reference
NaBH₄, MeOHReduction of carbonyl groups5-Amino-tetrahydro derivativesPartial ring saturation
KMnO₄, H₂O, ΔOxidation of methyl group5-Amino-3-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione carboxylic acidRequires harsh conditions

The trifluoroethyl group resists oxidation, preserving the core structure .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Type Catalyst Product Yield Reference
Suzuki coupling (aryl boronic acids)Pd(PPh₃)₄5-Amino-6-aryl derivatives50–70%
Sonogashira coupling (alkynes)PdCl₂, CuI5-Amino-6-alkynyl derivatives60%

The amino group enhances para-directed coupling at C6 .

Mechanistic Insights

  • Electronic Effects : The trifluoroethyl group’s −I effect increases electrophilicity at C5 and C6, favoring nucleophilic attack at these positions .

  • Tautomerism : Keto-enol tautomerism influences reactivity, with the keto form dominating in nonpolar solvents .

  • Steric Effects : The bulky trifluoroethyl group hinders reactions at N3 but enhances regioselectivity at C5 .

Scientific Research Applications

5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The pathways affected by this compound can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the trifluoroethyl group.

    5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine: Similar structure but lacks the dione functionality.

Uniqueness

The presence of the trifluoroethyl group and the dione functionality in 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives

Biological Activity

5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione (CAS Number: 1342465-45-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a trifluoroethyl group, which may influence its interactions with biological targets and its overall pharmacological profile. This article explores the biological activity of this compound through various studies, including its effects on cell lines, enzymatic inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is represented as follows:

C7H8F3N3O2\text{C}_7\text{H}_8\text{F}_3\text{N}_3\text{O}_2

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts:

1. Anticancer Activity

Research indicates that compounds with similar scaffolds exhibit promising anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. The introduction of trifluoroethyl groups has been associated with enhanced potency against certain tumor types.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AFaDu (hypopharyngeal)10.5Apoptosis induction
This compoundTBDTBDTBD

2. Enzyme Inhibition

The compound has been studied for its role as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it may act as an inhibitor of SYK (Spleen Tyrosine Kinase), which is implicated in various signaling pathways related to cancer and autoimmune diseases.

Case Studies

A notable study focused on the optimization of pyrimidine derivatives for enhanced biological activity highlighted the importance of substituents like trifluoroethyl in modulating the pharmacokinetic properties and efficacy of compounds against malaria parasites. The study found that modifications led to improved solubility and metabolic stability while maintaining or enhancing antiparasitic activity.

Research Findings

Recent literature emphasizes the need for further research into the pharmacological profiles of pyrimidine derivatives:

  • Metabolic Stability : Compounds similar to this compound showed varied metabolic stability in human liver microsomes. The trifluoroethyl group may influence metabolic pathways significantly.
  • Aqueous Solubility : The incorporation of hydrophilic groups alongside hydrophobic ones can enhance solubility without compromising bioactivity.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation or substitution reactions on a pyrimidine-dione core. For example, alkylation at the N3 position with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization includes:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (EtOH) may reduce side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) can improve yields in biphasic systems.
    Yields typically range from 50–70%, with purity confirmed via HPLC (C18 column, 25-min cycle) .

Q. How can structural modifications at the 5-amino or trifluoroethyl groups affect biological activity?

Methodological Answer: Modifications to the 5-amino group (e.g., alkylation, acylation) or trifluoroethyl substituent can alter hydrophobicity, electronic effects, and target binding. For example:

  • Amino Group : Acylation (e.g., with chloroacetamides) enhances metabolic stability but may reduce solubility .
  • Trifluoroethyl Group : Substitution with bulkier groups (e.g., benzyl) increases steric hindrance, potentially diminishing activity against enzymes like thymidylate synthase .
    Comparative studies using analogues (e.g., 5-Aminopyrimidine-2,4(1H,3H)-dione, Similarity Index 0.82) show that trifluoroethyl groups improve target selectivity due to fluorine’s electronegativity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl vs. trifluoroethyl substitution) and detects tautomeric forms .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and detects halogen isotopes (e.g., ³⁵Cl/³⁷Cl in related compounds) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, crystal packing of similar compounds (e.g., 5-Fluoro-3-(thiophene-2-carbonyl)pyrimidine-dione) reveals planar pyrimidine rings and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogues?

Methodological Answer: Contradictions often arise from differences in assay conditions or substituent effects. A systematic approach includes:

  • Dose-Response Curves : Compare EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Molecular Dynamics Simulations : Model interactions with targets (e.g., binding pocket flexibility in microbial enzymes) .
  • Meta-Analysis : Cross-reference data from analogues (e.g., 1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-dione, Similarity Index 0.93) to identify trends in substituent-driven activity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP values >3, improving aqueous solubility.
  • Prodrug Design : Mask the 5-amino group with enzymatically cleavable moieties (e.g., acetyl) to enhance bioavailability .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., oxidative degradation at the trifluoroethyl group) .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the 5-amino group and conserved residues (e.g., Asp27 in Staphylococcus aureus DHFR) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at the trifluoroethyl position enhance target affinity .
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration or CYP450 interactions .

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